spb

Beschreibung

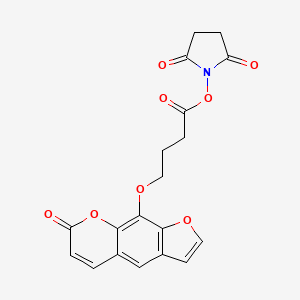

Structure

3D Structure

Eigenschaften

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 4-(7-oxofuro[3,2-g]chromen-9-yl)oxybutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15NO8/c21-13-4-5-14(22)20(13)28-16(24)2-1-8-25-19-17-12(7-9-26-17)10-11-3-6-15(23)27-18(11)19/h3,6-7,9-10H,1-2,4-5,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOMXGWWLJXRQKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)CCCOC2=C3C(=CC4=C2OC=C4)C=CC(=O)O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15NO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Spindle Pole Body of Yeast: A Technical Guide to its Core Functions

For Researchers, Scientists, and Drug Development Professionals

Abstract

The spindle pole body (SPB) is the functional equivalent of the centrosome in yeast, serving as the primary microtubule-organizing center (MTOC).[1][2] This intricate, multilayered organelle, embedded within the nuclear envelope, plays a pivotal role in the accurate segregation of chromosomes during mitosis and meiosis.[3] Its precise duplication and function are tightly regulated throughout the cell cycle, making it a critical hub for signaling pathways that ensure genomic stability. This technical guide provides an in-depth exploration of the SPB's core functions, composition, and regulatory networks. It includes a summary of quantitative data, detailed experimental protocols for its study, and visualizations of key pathways to facilitate a comprehensive understanding for researchers and professionals in drug development.

Core Functions of the Spindle Pole Body

The SPB is a dynamic structure central to several critical cellular processes in yeast:

-

Microtubule Nucleation and Organization: The SPB is the sole site of microtubule organization in budding yeast.[4] It nucleates both nuclear and cytoplasmic microtubules from its inner and outer plaques, respectively.[2] These microtubules are essential for the formation of the mitotic and meiotic spindles, which are responsible for chromosome segregation.[3]

-

Chromosome Segregation: By organizing the spindle, the SPB ensures the faithful partitioning of chromosomes into daughter cells during cell division.[1] The precise control of SPB number and function is crucial for preventing aneuploidy.

-

SPB Duplication and Cell Cycle Control: The SPB duplicates once and only once per cell cycle, a process that is tightly coordinated with DNA replication and other cell cycle events.[2][5] This ensures the formation of a bipolar spindle.

-

Signaling Hub: The SPB serves as a scaffold for various signaling proteins, including those involved in the Mitotic Exit Network (MEN) and the Spindle Assembly Checkpoint (SAC).[6] These pathways monitor the fidelity of mitosis and control the timing of cell cycle progression.

-

Nuclear Positioning and Karyogamy: Cytoplasmic microtubules emanating from the SPB are involved in positioning the nucleus within the cell and are essential for the fusion of nuclei during mating (karyogamy).[2]

Structure and Composition

The SPB is a cylindrical, multilayered organelle with a molecular mass estimated to be 1-1.5 GDa in a diploid cell, with the core structure being 0.3-0.5 GDa.[2] Its diameter varies during the cell cycle, growing from approximately 80 nm in G1 to 110 nm in mitosis in haploid cells, while maintaining a constant height of about 150 nm.[2][3]

The key structural components are organized into distinct layers:

-

Outer Plaque (OP): Faces the cytoplasm and is responsible for nucleating cytoplasmic microtubules. Key proteins include Spc72, Nud1, and the γ-tubulin complex.[2]

-

Intermediate Layers (IL1 and IL2): These electron-dense layers are part of the core structure.[2]

-

Central Plaque (CP): Embedded in the nuclear envelope, it is a highly ordered layer containing the core scaffolding protein Spc42, as well as Spc29 and Cmd1 (calmodulin).[1][7]

-

Inner Plaque (IP): Faces the nucleoplasm and is the site of nuclear microtubule nucleation. It contains the γ-tubulin complex (composed of Tub4, Spc97, and Spc98) anchored by Spc110.[2]

-

Half-Bridge: An electron-dense structure at the periphery of the central plaque that serves as the site for new SPB assembly.[1][2]

Quantitative Data on SPB Components

The following table summarizes key quantitative data regarding the dimensions and stoichiometry of core SPB components.

| Component | Location | Copy Number (per haploid G1 SPB) | Dimensions/Properties |

| Spc42 | Central Plaque, IL2 | ~150 | Forms a crystalline core |

| Spc110 | Inner Plaque to Central Plaque | ~100 | Acts as a spacer molecule |

| Spc97/Spc98/Tub4 (γ-TuSC) | Inner and Outer Plaques | ~5-7 complexes per plaque | Nucleates microtubules |

| Cmd1 (Calmodulin) | Central Plaque | ~100 | Binds to Spc110 |

| Spc29 | Central Plaque | ~100 | Forms a repeating structure |

| Cnm67 | IL2 to Outer Plaque | ~100 | Links the core to the outer plaque |

| Nud1 | Outer Plaque | ~100 | Mitotic exit network component |

| Spc72 | Outer Plaque | ~100 | Docks the γ-TuSC to the outer plaque |

| SPB Diameter (haploid) | - | - | 80 nm (G1) to 110 nm (Mitosis)[2] |

| SPB Height | - | - | ~150 nm[2] |

| Molecular Mass (diploid) | - | - | 1-1.5 GDa (total), 0.3-0.5 GDa (core)[2] |

Experimental Protocols

Spindle Pole Body Purification

This protocol describes the purification of SPBs from Saccharomyces cerevisiae using a Tandem Affinity Purification (TAP)-tagging method followed by velocity sedimentation.[1][4]

Materials:

-

Yeast strain with a TAP-tagged SPB component (e.g., Spc110-TAP)

-

Wickerham's medium

-

Lysis buffer (e.g., containing sorbitol, PVP-40)

-

Extraction buffer with varying salt concentrations[4]

-

IgG-conjugated magnetic beads[4]

-

TEV protease

-

Sucrose solutions (10%, 20%, 30%, 40%)[4]

-

Homogenizer

-

Ultracentrifuge with a swinging bucket rotor

Methodology:

-

Cell Culture and Harvesting: Grow the yeast strain in Wickerham's medium to the desired cell density. Harvest the cells by centrifugation.

-

Spheroplasting and Lysis: Convert the yeast cells to spheroplasts using enzymes like zymolyase. Lyse the spheroplasts in a hypotonic buffer.

-

Lysate Clarification: Centrifuge the lysate to remove cell debris.[4]

-

Affinity Purification:

-

Velocity Sedimentation:

-

Prepare a discontinuous sucrose gradient (10-40%).[4]

-

Layer the eluted SPB sample on top of the gradient.

-

Centrifuge at high speed (e.g., 50,000 rpm) for several hours.[4]

-

Fractionate the gradient and identify the fractions containing SPBs by Western blotting for known SPB components (e.g., Spc110, Spc97).[4]

-

Immunofluorescence Microscopy of SPBs

This protocol outlines the visualization of SPBs in fixed yeast cells.

Materials:

-

Yeast cells

-

Formaldehyde solution (3.7%)

-

Spheroplasting solution (with zymolyase)

-

Methanol and acetone

-

Phosphate-buffered saline (PBS)

-

Primary antibody against an SPB component (e.g., anti-Spc42)

-

Fluorescently labeled secondary antibody

-

DAPI (for nuclear staining)

-

Mounting medium

-

Fluorescence microscope

Methodology:

-

Cell Fixation: Fix yeast cells by adding formaldehyde to the growth medium and incubating.

-

Cell Wall Digestion: Wash the fixed cells and resuspend them in a spheroplasting solution to remove the cell wall.

-

Permeabilization: Adhere the spheroplasts to a microscope slide and permeabilize the membranes with methanol followed by acetone.

-

Blocking: Block non-specific antibody binding by incubating with a blocking solution (e.g., PBS with BSA).

-

Primary Antibody Incubation: Incubate the cells with the primary antibody diluted in blocking solution.

-

Secondary Antibody Incubation: Wash the cells with PBS and incubate with the fluorescently labeled secondary antibody.

-

Nuclear Staining and Mounting: Stain the nuclei with DAPI, wash the cells, and mount the slide with an anti-fade mounting medium.

-

Imaging: Visualize the cells using a fluorescence microscope with appropriate filters.

Electron Microscopy of SPBs

This protocol provides a general workflow for observing the ultrastructure of SPBs.[8][9]

Materials:

-

Yeast cells

-

Glutaraldehyde and osmium tetroxide (fixatives)

-

Uranyl acetate (stain)

-

Ethanol series (for dehydration)

-

Epoxy or acrylic resin (for embedding)

-

Ultramicrotome

-

Transmission electron microscope (TEM)

Methodology:

-

Fixation: Fix the yeast cells in glutaraldehyde, followed by a post-fixation step with osmium tetroxide.[8]

-

Staining and Dehydration: Stain the cells with uranyl acetate and dehydrate them through a graded ethanol series.

-

Embedding and Sectioning: Infiltrate the dehydrated cells with resin and polymerize it. Cut ultrathin sections (50-70 nm) using an ultramicrotome.[8]

-

Post-staining: Stain the sections with lead citrate to enhance contrast.

-

Imaging: Observe the sections using a transmission electron microscope. For three-dimensional analysis, high-voltage electron tomography can be employed.[9]

Signaling Pathways and Logical Relationships

Spindle Pole Body Duplication Cycle

The duplication of the SPB is a highly regulated process that occurs in distinct steps throughout the cell cycle.

Mitotic Exit Network (MEN) Signaling

The MEN is a GTPase-driven signaling cascade that is regulated by the position of the spindle and triggers exit from mitosis. The SPB serves as a critical scaffold for MEN components.

Spindle Assembly Checkpoint (SAC) Signaling

The SAC is a surveillance mechanism that ensures all chromosomes are properly attached to the mitotic spindle before allowing the cell to enter anaphase. Key checkpoint proteins are recruited to unattached kinetochores.

Conclusion

The spindle pole body of yeast is a remarkably complex and elegant molecular machine. Its multifaceted roles in microtubule organization, cell cycle control, and signal transduction underscore its importance for cellular life. The amenability of yeast to genetic and biochemical manipulation has made the SPB an invaluable model system for understanding the fundamental principles of centrosome biology and mitotic regulation. For drug development professionals, a deep understanding of the SPB and its associated pathways can offer novel targets for therapeutic intervention, particularly in the context of diseases characterized by genomic instability, such as cancer. The continued exploration of this fascinating organelle promises to yield further insights into the intricate mechanisms that govern cell division and maintain cellular health.

References

- 1. Purification of Fluorescently Labeled Saccharomyces cerevisiae Spindle Pole Bodies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Spindle pole body - Wikipedia [en.wikipedia.org]

- 3. mdpi.com [mdpi.com]

- 4. Purification of fluorescently labeled Saccharomyces cerevisiae Spindle Pole Bodies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. molbiolcell.org [molbiolcell.org]

- 8. Electron microscopy for ultrastructural analysis and protein localization in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 9. molbiolcell.org [molbiolcell.org]

The Spindle Pole Body Duplication Cycle: A Technical Guide for Researchers

Abstract

The Spindle Pole Body (SPB) is the functional equivalent of the centrosome in yeast and serves as the primary microtubule-organizing center. Its precise duplication once per cell cycle is paramount for the faithful segregation of chromosomes during mitosis. Errors in this process can lead to aneuploidy and genomic instability, hallmarks of many cancers. This in-depth technical guide provides a comprehensive overview of the core SPB duplication process in the budding yeast Saccharomyces cerevisiae. It details the molecular machinery, regulatory networks, and key structural transitions. This document summarizes quantitative data into structured tables, provides detailed experimental protocols for studying SPB duplication, and presents signaling pathways and experimental workflows as visual diagrams to facilitate a deeper understanding of this fundamental biological process.

Introduction

The duplication of the Spindle Pole Body (SPB) is a highly orchestrated event that is tightly coupled with the cell cycle. The process ensures that a bipolar spindle is formed during mitosis, enabling the accurate partitioning of genetic material to daughter cells. The duplication of the SPB is a conservative process, where the pre-existing "mother" SPB serves as a template for the assembly of a new "daughter" SPB. This guide will dissect the key stages of SPB duplication, the proteins that constitute its intricate structure, and the signaling pathways that ensure its fidelity.

The Architecture of the Spindle Pole Body

The SPB is a cylindrical, multilayered organelle embedded in the nuclear envelope. Its core structure is composed of a central plaque, which is anchored in the nuclear envelope, an inner plaque facing the nucleoplasm, and an outer plaque oriented towards the cytoplasm. A key feature for duplication is the "half-bridge," a specialized region of the nuclear envelope adjacent to the central plaque.

The SPB Duplication Pathway: A Step-by-Step Process

The duplication of the SPB can be conceptually divided into several distinct stages, each regulated by specific cell cycle cues.

3.1. G1 Phase: Satellite Formation Early in the G1 phase, a precursor structure known as the "satellite" forms on the cytoplasmic side of the half-bridge.[1] This event marks the initiation of new SPB assembly. The satellite contains several core SPB components, including Spc42, Spc29, and Nud1.

3.2. Late G1/S Phase: Half-Bridge Elongation and Duplication Plaque Assembly As cells progress through G1 and enter the S phase, the half-bridge elongates. Concurrently, the satellite matures into a larger, more organized structure called the "duplication plaque."[1] This plaque resembles a cytoplasmic half of a mature SPB.

3.3. S/G2 Phase: Insertion into the Nuclear Envelope A critical and irreversible step in SPB duplication is the insertion of the duplication plaque into the nuclear envelope. This process positions the nascent SPB adjacent to the mother SPB, resulting in a side-by-side configuration. Following insertion, nuclear components of the SPB are assembled onto the inner plaque.

3.4. Mitosis: Bridge Severing and Spindle Formation At the onset of mitosis, the bridge connecting the mother and daughter SPBs is severed. This separation allows the two SPBs to migrate to opposite poles of the nucleus and organize the bipolar mitotic spindle.

Quantitative Data on SPB Duplication

Quantitative analysis is crucial for a precise understanding of the SPB duplication cycle. The following tables summarize available quantitative data.

Table 1: SPB Structural Dimensions

| Parameter | Value (Haploid Yeast) | Cell Cycle Stage |

| SPB Diameter | 80 nm | G1 |

| SPB Diameter | 110 nm | Mitosis |

| SPB Height | ~150 nm | All stages |

Data sourced from multiple studies.[1]

Table 2: Timing of SPB Duplication Events

| Event | Timing | Method |

| SPB Duplication (Fission Yeast) | 1-2 hours after release from G1 arrest | Electron Microscopy |

| Duplication Plaque Formation (Budding Yeast) | 30 minutes after release from α-factor arrest | Electron Microscopy |

| Anaphase Spindle Elongation (Fast Phase) | ~10 minutes | Live-cell Imaging |

| Anaphase Spindle Elongation (Slow Phase) | ~20 minutes | Live-cell Imaging |

This table represents a compilation of data from various studies and methodologies. Precise timings for each discrete step of duplication are an active area of research.

Table 3: Key Proteins in SPB Duplication and Their Functions

| Protein | Function | Localization |

| Sfi1 | Scaffolding protein of the half-bridge, essential for duplication initiation. | Half-bridge/Bridge |

| Cdc31 | A centrin homolog that binds to Sfi1 and is crucial for half-bridge integrity. | Half-bridge/Bridge |

| Spc42 | Core component of the central plaque, involved in SPB assembly and duplication. | Central Plaque |

| Spc29 | A coiled-coil protein that connects Spc42 and Spc110. | Central Plaque |

| Spc110 | A large coiled-coil protein that links the central plaque to the inner plaque. | Central and Inner Plaque |

| Mps3 | An inner nuclear membrane protein of the SUN family, required for SPB duplication. | Half-bridge (Nuclear side) |

| Kar1 | A component of the half-bridge on the cytoplasmic side, involved in duplication. | Half-bridge (Cytoplasmic side) |

| Cdk1 (Cdc28) | Cyclin-dependent kinase that regulates the timing of SPB duplication. | Nucleus and Cytoplasm |

| Cdc14 | A phosphatase that counteracts Cdk1 activity, promoting bridge elongation. | Nucleolus (released in anaphase) |

| Mps1 | A kinase required for SPB duplication and the spindle assembly checkpoint. | SPBs and Kinetochores |

Signaling Pathways and Regulatory Networks

The fidelity of SPB duplication is ensured by a complex interplay of signaling molecules, primarily cyclin-dependent kinases (CDKs) and phosphatases.

Experimental Protocols

The study of SPB duplication relies on a combination of genetic, biochemical, and cell biological techniques. Below are detailed methodologies for key experiments.

6.1. Electron Microscopy of Yeast Spindle Pole Bodies

This protocol provides a general workflow for preparing yeast cells for transmission electron microscopy (TEM) to visualize SPB ultrastructure.

Protocol Steps:

-

Cell Culture and Harvest: Grow yeast cells to mid-log phase in appropriate media. Harvest cells by centrifugation.

-

Primary Fixation: Resuspend cells in a primary fixative solution (e.g., 2.5% glutaraldehyde in 0.1 M cacodylate buffer, pH 7.4) and incubate for 1-2 hours at room temperature.

-

Washing: Pellet cells and wash several times with buffer to remove the fixative.

-

Secondary Fixation: Resuspend cells in a secondary fixative (e.g., 1% osmium tetroxide in buffer) and incubate for 1 hour on ice. This step enhances contrast.

-

Dehydration: Wash cells with distilled water and then dehydrate through a graded series of ethanol concentrations (e.g., 30%, 50%, 70%, 90%, 100%).

-

Resin Infiltration: Gradually replace the ethanol with a low-viscosity epoxy resin (e.g., Spurr's resin) through a series of resin/ethanol mixtures.

-

Embedding and Polymerization: Pellet the infiltrated cells into embedding capsules, fill with fresh resin, and polymerize in an oven (e.g., 60-70°C for 24-48 hours).

-

Ultrathin Sectioning: Use an ultramicrotome to cut ultrathin sections (60-90 nm) of the embedded cells.

-

Staining: Mount the sections on copper grids and stain with heavy metal salts (e.g., uranyl acetate and lead citrate) to further enhance contrast.

-

Imaging: Examine the sections using a transmission electron microscope.

6.2. Immunofluorescence Microscopy of Yeast SPB Proteins

This protocol outlines the steps for visualizing the localization of specific SPB proteins using immunofluorescence.

Protocol Steps:

-

Cell Culture and Fixation: Grow yeast cells to mid-log phase and fix with formaldehyde for 1-2 hours at room temperature.

-

Washing: Pellet and wash the cells with a buffer (e.g., PBS or sorbitol buffer).

-

Spheroplasting: Resuspend cells in a buffer containing a cell wall-degrading enzyme (e.g., zymolyase) to create spheroplasts. This step is critical for antibody penetration.

-

Permeabilization: Adhere the spheroplasts to poly-L-lysine coated slides and permeabilize the membranes with a detergent (e.g., 0.1% Triton X-100 in PBS).

-

Blocking: Incubate the slides in a blocking solution (e.g., PBS with 1% BSA or 5% non-fat dry milk) to reduce non-specific antibody binding.

-

Primary Antibody Incubation: Incubate with a primary antibody specific to the SPB protein of interest, diluted in blocking buffer, typically for 1-2 hours at room temperature or overnight at 4°C.

-

Washing: Wash the slides several times with buffer to remove unbound primary antibody.

-

Secondary Antibody Incubation: Incubate with a fluorophore-conjugated secondary antibody that recognizes the primary antibody. This step should be performed in the dark to prevent photobleaching.

-

Washing: Wash the slides extensively to remove unbound secondary antibody.

-

Mounting: Mount the slides with a mounting medium containing DAPI to stain the nuclear DNA.

-

Imaging: Visualize the cells using a fluorescence microscope equipped with appropriate filters for the chosen fluorophore and DAPI.

Conclusion and Future Directions

The duplication of the Spindle Pole Body is a complex and elegant process that is fundamental to the life of a yeast cell. Decades of research have elucidated the core machinery and regulatory principles governing this process. However, many questions remain. Future research, leveraging advanced techniques such as super-resolution microscopy, cryo-electron tomography, and quantitative proteomics, will be essential to further dissect the molecular intricacies of SPB assembly and duplication. A deeper understanding of this process in yeast will undoubtedly provide valuable insights into the mechanisms of centrosome duplication in higher eukaryotes and its deregulation in human diseases, paving the way for novel therapeutic strategies.

References

The Core Machinery of Spindle Pole Body Assembly: A Technical Guide for Researchers

Abstract

The spindle pole body (SPB) is the functional equivalent of the centrosome in yeast and other fungi, serving as the primary microtubule-organizing center (MTOC) that orchestrates chromosome segregation during mitosis. The precise assembly and duplication of the SPB are critical for maintaining genomic stability. This technical guide provides an in-depth overview of the key proteins involved in SPB assembly in the model organism Saccharomyces cerevisiae. We present a detailed summary of the core SPB components, quantitative data on their stoichiometry, and comprehensive protocols for key experimental techniques used to study SPB dynamics. Furthermore, we illustrate the complex signaling networks that regulate SPB duplication and assembly through detailed pathway diagrams. This guide is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the molecular mechanisms governing the formation of this essential cellular organelle.

Core Proteins of the Spindle Pole Body

The Saccharomyces cerevisiae SPB is a cylindrical, multilayered structure embedded in the nuclear envelope.[1][2] Its constituent proteins can be broadly categorized into core components that form the central structure, and peripheral proteins that associate with the core to regulate its function and duplication. The core is organized into distinct layers: the outer plaque facing the cytoplasm, the central plaque embedded in the nuclear envelope, and the inner plaque facing the nucleoplasm.[1]

Table 1: Key Proteins in Spindle Pole Body Assembly and their Functions

| Protein | Localization | Function |

| Core Components | ||

| Spc42p | Central Plaque | Forms a crystalline core essential for SPB initiation and duplication.[1][3] |

| Spc110p | Central and Inner Plaque | Acts as a spacer molecule linking the central plaque to the inner plaque; serves as a docking site for the γ-tubulin complex.[1][3] |

| Spc29p | Central Plaque | A coiled-coil protein that forms a repeating structure within the central plaque and is thought to interact with Spc110p and Spc42p.[1][3] |

| Cmd1p (Calmodulin) | Central Plaque | Essential for SPB function; proposed to regulate the binding of Spc110p to Spc29p.[3] |

| Cnm67p | Intermediate Layer | A coiled-coil protein that acts as a spacer and connects the central plaque to the outer plaque via Nud1p.[3] |

| Nud1p | Outer Plaque | An outer plaque component required for the exit from mitosis.[3] |

| Spc98p, Spc97p, Tub4p (γ-tubulin) | Inner and Outer Plaques | Form the γ-tubulin small complex (γ-TuSC), which is essential for microtubule nucleation.[3] |

| Half-Bridge Components | ||

| Kar1p | Half-Bridge | A single-pass membrane protein required for the formation and maintenance of the half-bridge structure.[1] |

| Mps3p | Half-Bridge | An integral membrane protein that localizes to the half-bridge and interacts with Cdc31p.[4] |

| Cdc31p | Half-Bridge | The yeast centrin homolog, essential for half-bridge integrity.[1][4] |

| Sfi1p | Half-Bridge | Binds to Cdc31p and is crucial for the elongation of the half-bridge during SPB duplication.[1] |

| Regulatory Proteins | ||

| Cdk1 (Cdc28p) | Nucleus and SPB | A cyclin-dependent kinase that phosphorylates multiple SPB components to regulate duplication and separation.[5][6] |

| Cdc5p (Polo-like kinase) | SPB | Phosphorylates Sfi1p to promote SPB separation. |

Quantitative Analysis of SPB Components

Understanding the stoichiometry of SPB proteins is crucial for elucidating its assembly and structure. Quantitative fluorescence microscopy has been a key technique in determining the relative abundance of these components.

Table 2: Stoichiometry of Core SPB Proteins in S. cerevisiae

| Protein Pair | Stoichiometric Ratio | Method | Reference |

| Spc42p : Spc29p | ~2:1 | Quantitative Fluorescence Microscopy | --INVALID-LINK-- |

| Spc110p | Proportional to ploidy | Quantitative Fluorescence Microscopy | [7] |

Note: The absolute copy number of each protein can vary depending on the cell cycle stage and ploidy.

Experimental Protocols

Fluorescence Resonance Energy Transfer (FRET) for In Vivo Protein Interaction Analysis

FRET microscopy is a powerful technique to study protein-protein interactions in their native cellular environment with nanometer-scale resolution.[3][8]

Protocol: Acceptor Photobleaching FRET in Yeast

-

Strain Preparation:

-

Construct yeast strains expressing the two proteins of interest fused to a FRET donor (e.g., CFP, mTurquoise2) and a FRET acceptor (e.g., YFP, Venus), respectively.[8]

-

Integrate the fusion constructs into the yeast genome at their endogenous loci to maintain physiological expression levels.

-

Include control strains: donor-only, acceptor-only, and a strain co-expressing the unfused donor and acceptor proteins.

-

-

Image Acquisition:

-

Grow yeast cells to mid-log phase in appropriate selective media.

-

Immobilize the cells on a glass-bottom dish coated with concanavalin A.

-

Using a confocal or wide-field fluorescence microscope, acquire pre-bleach images of both the donor and acceptor channels.

-

Select a region of interest (ROI) encompassing the acceptor fluorophore.

-

Photobleach the acceptor fluorophore within the ROI using a high-intensity laser line specific for the acceptor.

-

Acquire post-bleach images of both the donor and acceptor channels.[8]

-

-

Data Analysis:

-

Measure the fluorescence intensity of the donor in the bleached ROI before (I_pre) and after (I_post) photobleaching.

-

Correct for photobleaching of the donor during image acquisition by measuring the donor intensity in a non-bleached control region.

-

Calculate the FRET efficiency (E) using the formula: E = (I_post - I_pre) / I_post

-

A significant increase in donor fluorescence after acceptor photobleaching indicates that FRET was occurring.[8]

-

Immunoprecipitation followed by Mass Spectrometry (IP-MS) for Protein Complex Identification

IP-MS is a robust method to identify the components of a protein complex.[9]

Protocol: IP-MS in S. cerevisiae

-

Yeast Cell Lysis:

-

Grow a yeast culture expressing a tagged version of the bait protein (e.g., TAP-tag, GFP-tag) to mid-log phase.

-

Harvest the cells by centrifugation and wash with ice-cold PBS.

-

Resuspend the cell pellet in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Lyse the cells by bead beating or cryogenic grinding.

-

Clarify the lysate by centrifugation to remove cell debris.[9]

-

-

Immunoprecipitation:

-

Incubate the clarified lysate with antibody-coupled magnetic or agarose beads that specifically recognize the tag on the bait protein.

-

Allow the binding to proceed for 2-4 hours at 4°C with gentle rotation.

-

Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

-

-

Elution and Sample Preparation for Mass Spectrometry:

-

Elute the protein complexes from the beads using a denaturing elution buffer (e.g., Laemmli buffer) or by on-bead digestion with trypsin.

-

Reduce and alkylate the cysteine residues in the eluted proteins.

-

Digest the proteins into peptides using trypsin.

-

Desalt the resulting peptides using a C18 column.

-

-

Mass Spectrometry and Data Analysis:

-

Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Identify the proteins from the MS/MS spectra using a database search algorithm (e.g., Mascot, Sequest) against the Saccharomyces cerevisiae proteome.

-

Filter the identified proteins against a control IP (e.g., using an untagged strain or a non-specific antibody) to identify bona fide interaction partners.

-

Electron Microscopy for Ultrastructural Analysis of the SPB

Electron microscopy provides high-resolution images of the SPB's intricate multilayered structure.

Protocol: Transmission Electron Microscopy (TEM) of Yeast SPBs

-

Cell Fixation and Embedding:

-

Grow yeast cells to the desired cell cycle stage.

-

Fix the cells with a mixture of glutaraldehyde and paraformaldehyde in a suitable buffer (e.g., phosphate buffer).

-

Post-fix the cells with osmium tetroxide.

-

Dehydrate the cells through a graded series of ethanol concentrations.

-

Infiltrate the cells with a resin (e.g., Epon, Spurr's resin) and polymerize the resin at an elevated temperature.[10]

-

-

Sectioning and Staining:

-

Cut ultrathin sections (60-90 nm) of the embedded cells using an ultramicrotome equipped with a diamond knife.

-

Collect the sections on a TEM grid.

-

Stain the sections with heavy metal salts, such as uranyl acetate and lead citrate, to enhance contrast.

-

-

Imaging:

-

Image the sections using a transmission electron microscope.

-

Acquire images of SPBs at different orientations to reconstruct their 3D architecture.

-

Signaling Pathways Regulating SPB Assembly

The duplication and assembly of the SPB are tightly regulated by the cell cycle machinery, primarily through the action of cyclin-dependent kinases (CDKs) and Polo-like kinases.

Cdk1-Clb Regulation of SPB Duplication

Cdk1, in association with its cyclin partners (Clbs), plays a dual role in SPB duplication. In early G1, low Cdk1 activity permits the assembly of the satellite, the precursor to the new SPB, on the half-bridge. As Cdk1-Clb activity rises at the G1/S transition, it triggers the conversion of the satellite into a mature duplication plaque. High Cdk1-Clb activity during mitosis prevents re-duplication by phosphorylating components of the duplication machinery, such as Sfi1p.[6] The phosphatase Cdc14 reverses this phosphorylation at the end of mitosis, thereby licensing the SPB for a new round of duplication in the next cell cycle.[11]

Polo-like Kinase in SPB Maturation and Separation

The Polo-like kinase Cdc5 (in S. cerevisiae) is recruited to the SPB during mitosis and is crucial for the maturation of the newly formed SPB and the subsequent separation of the duplicated SPBs. Cdc5 phosphorylates several SPB components, including Sfi1p, which promotes the cleavage of the bridge connecting the old and new SPBs, allowing for the formation of a bipolar spindle.

Experimental Workflow for IP-MS

The following diagram outlines the major steps in an immunoprecipitation-mass spectrometry experiment to identify protein-protein interactions within the SPB.

Conclusion

The assembly of the spindle pole body is a highly orchestrated process involving a conserved set of core structural proteins and a dynamic network of regulatory factors. This guide has provided a comprehensive overview of the key proteins, their quantitative relationships, and the experimental methodologies used to dissect their functions. The intricate signaling pathways, governed by CDKs and Polo-like kinases, ensure that SPB duplication is tightly coupled to the cell cycle, thereby safeguarding the fidelity of chromosome segregation. A thorough understanding of these fundamental mechanisms is not only crucial for advancing our knowledge of cell division but also holds promise for the development of novel therapeutic strategies targeting diseases associated with genomic instability.

References

- 1. Spindle pole body - Wikipedia [en.wikipedia.org]

- 2. The Saccharomyces cerevisiae Spindle Pole Body (SPB) Component Nbp1p Is Required for SPB Membrane Insertion and Interacts with the Integral Membrane Proteins Ndc1p and Mps2p - PMC [pmc.ncbi.nlm.nih.gov]

- 3. [PDF] FRET Microscopy in Yeast | Semantic Scholar [semanticscholar.org]

- 4. Mps3p is a novel component of the yeast spindle pole body that interacts with the yeast centrin homologue Cdc31p - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. The Saccharomyces cerevisiae Spindle Pole Body Is a Dynamic Structure - PMC [pmc.ncbi.nlm.nih.gov]

- 8. FRET Microscopy in Yeast - PMC [pmc.ncbi.nlm.nih.gov]

- 9. IP-MS Protocol - Creative Proteomics [creative-proteomics.com]

- 10. youtube.com [youtube.com]

- 11. researchgate.net [researchgate.net]

Spindle Pole Body vs. Centrosome: A Core Comparative Analysis for Cellular Research and Therapeutic Development

Abstract

The spindle pole body (SPB) in fungi and the centrosome in metazoans are the principal microtubule-organizing centers (MTOCs) that orchestrate the formation of the bipolar spindle during mitosis, ensuring faithful chromosome segregation. Despite their functional equivalence, these organelles exhibit profound differences in their structure, composition, and regulatory mechanisms. This in-depth technical guide provides a comprehensive comparison of the SPB and the centrosome, targeting researchers, scientists, and drug development professionals. We delve into the structural and molecular distinctions, present quantitative data for comparative analysis, detail key experimental protocols for their study, and visualize the complex signaling pathways governing their function. Understanding these differences is paramount for leveraging model organisms in cancer research and for the development of targeted therapeutics against proliferative diseases.

Introduction

The fidelity of cell division is fundamental to the development and homeostasis of all eukaryotic organisms. Central to this process is the accurate segregation of chromosomes into two daughter cells, a task orchestrated by the mitotic spindle. The poles of this intricate microtubule-based machine are defined by microtubule-organizing centers (MTOCs). In animal cells, the MTOC is the centrosome, while in fungi, such as the budding yeast Saccharomyces cerevisiae, this role is fulfilled by the spindle pole body (SPB).[1]

While both organelles are responsible for nucleating and organizing microtubules, their evolutionary paths have diverged, leading to significant structural and compositional differences. The centrosome is characterized by a pair of centrioles embedded in a dynamic pericentriolar material (PCM).[2] In stark contrast, the yeast SPB is a multi-layered, disc-like structure embedded in the nuclear envelope, and notably lacks centrioles.[1][3] These structural distinctions are mirrored by differences in their protein constituents and the signaling networks that control their duplication and function.

This guide aims to provide a detailed technical comparison of the SPB and the centrosome, highlighting key differences relevant to cell biology research and the development of therapeutic agents targeting cell division.

Structural and Functional Overview

The Spindle Pole Body (SPB)

The SPB of S. cerevisiae is a cylindrical, multi-layered organelle that remains embedded in the nuclear envelope throughout the cell cycle, a feature of the "closed" mitosis that occurs in yeast.[1] This localization allows the SPB to nucleate both nuclear and cytoplasmic microtubules. The structure of the SPB can be broadly divided into three main plaques:

-

Outer Plaque: Faces the cytoplasm and is responsible for organizing cytoplasmic microtubules.

-

Central Plaque: An electron-dense layer situated within the nuclear envelope.[3]

-

Inner Plaque: Located in the nucleoplasm and serving as the nucleation site for nuclear microtubules.[3]

Adjacent to the central plaque is the "half-bridge," a specialized region of the nuclear envelope that is critical for the initiation of SPB duplication.[1]

The Centrosome

The centrosome is the primary MTOC in most animal cells and is typically located in the cytoplasm, adjacent to the nucleus.[2] Its core components are a pair of barrel-shaped centrioles, arranged orthogonally to each other. The centrioles are composed of nine triplets of microtubules. Surrounding the centrioles is the pericentriolar material (PCM), a complex and dynamic protein matrix that is the primary site of microtubule nucleation.[2] During mitosis, the PCM expands in a process known as centrosome maturation, significantly increasing its microtubule-nucleating capacity.

Quantitative Comparison

The following tables summarize key quantitative differences between the spindle pole body of S. cerevisiae and the human centrosome.

| Feature | Spindle Pole Body (S. cerevisiae) | Centrosome (Human) | Reference(s) |

| Overall Diameter | 80 - 110 nm | ~1 µm (including PCM) | [3],[4] |

| Height/Length | ~150 nm | ~0.5 µm (centriole) | [3],[4] |

| Centrioles | Absent | Present (pair of centrioles) | [3],[2] |

| Microtubules Nucleated (Mitosis) | ~40 | ~200-300 per centrosome | [5] |

| Protein | Spindle Pole Body (Copy Number) | Centrosome (Copy Number) | Reference(s) |

| γ-Tubulin | Not explicitly quantified, but a core component | ~1200 (interphase) to ~4200 (mitosis) | [6] |

| Sas-6 (Scaffolding Protein) | Not a direct homolog | ~276 (S/G2 phase) | [6] |

| STIL/Ana2 (Scaffolding Protein) | Not a direct homolog | ~142 (S/G2 phase) | [6] |

| Spc42 (Core SPB Component) | ~200 | Not present | [7] |

| Spc110 (Inner Plaque) | ~100 | Not present | [8] |

Experimental Protocols

Isolation of Spindle Pole Bodies from S. cerevisiae

This protocol is adapted from established methods for the enrichment of yeast SPBs.

Materials:

-

Yeast culture

-

Spheroplasting buffer (1.2 M sorbitol, 50 mM KPi, pH 7.5, 10 mM MgCl2, 1 mM DTT)

-

Zymolyase

-

Lysis buffer (20 mM Tris-HCl, pH 7.5, 100 mM NaCl, 10% glycerol, 1 mM EDTA, 1 mM DTT, protease inhibitors)

-

Glass beads

-

Sucrose solutions for gradient centrifugation (e.g., 1.5 M, 1.7 M, 2.0 M)

-

Ultracentrifuge and rotors

Procedure:

-

Grow a large-scale yeast culture to the desired cell density.

-

Harvest cells by centrifugation and wash with water.

-

Resuspend cells in spheroplasting buffer and add zymolyase to digest the cell wall. Incubate until spheroplasts are formed.

-

Harvest spheroplasts by gentle centrifugation and wash with spheroplasting buffer without zymolyase.

-

Resuspend spheroplasts in lysis buffer and lyse by vortexing with glass beads.

-

Centrifuge the lysate at a low speed to pellet nuclei and unlysed cells.

-

Resuspend the nuclear pellet in a small volume of lysis buffer.

-

Layer the resuspended nuclei onto a discontinuous sucrose gradient.

-

Perform ultracentrifugation to separate SPBs from other nuclear components.

-

Collect fractions and analyze for the presence of SPB marker proteins (e.g., Spc42, Spc110) by Western blotting.

Isolation of Centrosomes from Mammalian Cells

This protocol is a generalized procedure for the isolation of centrosomes from cultured mammalian cells.

Materials:

-

Cultured mammalian cells (e.g., HeLa, U2OS)

-

Nocodazole and Cytochalasin B (for depolymerization of microtubules and actin)

-

Lysis buffer (e.g., 1 mM Tris-HCl, pH 8.0, 0.5% NP-40, 0.5 mM MgCl2, protease and phosphatase inhibitors)

-

Sucrose solutions for gradient centrifugation (e.g., 20%, 50%, 70%)

-

Ultracentrifuge and rotors

Procedure:

-

Treat cultured cells with nocodazole and cytochalasin B to depolymerize the cytoskeleton and facilitate centrosome release.

-

Harvest cells and wash with PBS.

-

Lyse cells in a hypotonic lysis buffer.

-

Centrifuge the lysate to pellet nuclei and cell debris.

-

Load the supernatant onto a discontinuous sucrose gradient.

-

Perform ultracentrifugation to enrich for centrosomes.

-

Collect fractions and identify centrosome-containing fractions by Western blotting for marker proteins such as γ-tubulin and pericentrin.

Immunofluorescence Staining

4.3.1. Spindle Pole Bodies in Yeast

Procedure:

-

Fix yeast cells with formaldehyde.

-

Wash cells and resuspend in a buffer containing sorbitol.

-

Treat with zymolyase to generate spheroplasts.

-

Adhere spheroplasts to poly-L-lysine coated slides.

-

Permeabilize cells with methanol and acetone.

-

Block with a solution containing bovine serum albumin (BSA).

-

Incubate with primary antibodies against SPB components.

-

Wash and incubate with fluorescently labeled secondary antibodies.

-

Mount with an anti-fade reagent and visualize using fluorescence microscopy.

4.3.2. Centrosomes in Mammalian Cells

Procedure:

-

Grow cells on coverslips.

-

Fix cells with methanol or paraformaldehyde.

-

Permeabilize with a detergent (e.g., Triton X-100) if using paraformaldehyde fixation.

-

Block with a solution containing BSA or serum.

-

Incubate with primary antibodies against centrosomal proteins (e.g., γ-tubulin, pericentrin, CEP135).

-

Wash and incubate with fluorescently labeled secondary antibodies.

-

Mount with an anti-fade reagent containing a DNA stain (e.g., DAPI) and visualize.

In Vitro Microtubule Nucleation Assay

Procedure:

-

Incubate isolated SPBs or centrosomes with purified tubulin subunits and GTP at 37°C.

-

Fix the reaction with glutaraldehyde.

-

Centrifuge the reaction onto coverslips through a glycerol cushion.

-

Immunostain for microtubules (anti-α-tubulin) and the MTOC (anti-SPB or anti-centrosome markers).

-

Visualize the resulting microtubule asters by fluorescence microscopy.

Signaling Pathways

The duplication and function of SPBs and centrosomes are tightly regulated by complex signaling networks to ensure their timely and accurate activity during the cell cycle.

Spindle Pole Body Duplication in S. cerevisiae

SPB duplication is initiated in G1 and is dependent on the activity of cyclin-dependent kinase (Cdk1). Cdk1, in conjunction with G1 cyclins, phosphorylates key SPB components, including Spc42, and the kinase Mps1, to promote the assembly of a new SPB.[7][9]

Centrosome Duplication in Metazoans

Centrosome duplication is a highly regulated process initiated at the G1/S transition. A key regulator is the Polo-like kinase 4 (Plk4). Plk4 is recruited to the mother centriole where it phosphorylates its substrates, leading to the recruitment of essential components for procentriole formation.

Centrosome Maturation

As cells enter mitosis, centrosomes undergo maturation, which involves the recruitment of additional PCM components to increase their microtubule nucleation capacity. This process is driven by key mitotic kinases, including Aurora A.

Mitotic Exit Network (MEN) at the SPB

In budding yeast, the Mitotic Exit Network (MEN) is a signaling cascade that is localized to the SPB and coordinates the exit from mitosis with the proper segregation of the nucleus.

Implications for Drug Development

The fundamental differences between the SPB and the centrosome have significant implications for drug development. The absence of direct homologs for many core SPB components in metazoans makes the SPB an attractive target for antifungal therapies.[1] Conversely, the conservation of key regulatory proteins, such as the γ-tubulin complex, offers opportunities for broad-spectrum therapeutic strategies.

In the context of cancer, the centrosome is a focal point of interest. Many cancer cells exhibit centrosome amplification, which can lead to multipolar spindle formation and chromosomal instability. Therefore, targeting the unique components and regulatory pathways of the centrosome, such as the Plk4 kinase, represents a promising avenue for the development of novel anti-cancer drugs. A thorough understanding of the distinct molecular machineries of the SPB and the centrosome is crucial for designing specific and effective therapeutic interventions.

Conclusion

The spindle pole body and the centrosome, while functionally analogous as the primary microtubule-organizing centers in their respective organisms, are structurally and compositionally distinct. The centriole-based architecture of the centrosome and its complex pericentriolar material stand in stark contrast to the multi-layered, anucleated structure of the yeast spindle pole body. These differences extend to their regulatory networks, with distinct kinases and signaling cascades controlling their duplication and maturation. For researchers and drug development professionals, a deep appreciation of these distinctions is essential for the accurate interpretation of data from model organisms and for the rational design of therapeutics that target the machinery of cell division. Continued investigation into the intricacies of these fascinating organelles will undoubtedly unveil further opportunities for understanding fundamental cellular processes and for combating human disease.

References

- 1. Lessons from yeast: the spindle pole body and the centrosome - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CDK1-CCNB1 creates a spindle checkpoint-permissive state by enabling MPS1 kinetochore localization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Orchestration of the spindle assembly checkpoint by CDK1-cyclin B1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cdc28/Cdk1 regulates spindle pole body duplication through phosphorylation of Spc42 and Mps1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. rupress.org [rupress.org]

- 6. researchgate.net [researchgate.net]

- 7. Aurora A kinase (AURKA) in normal and pathological cell division - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Mitotic Exit Network integrates temporal and spatial signals by distributing regulation across multiple components - PMC [pmc.ncbi.nlm.nih.gov]

- 9. PLK4: A Key Regulator of Centriole Duplication and Cell Division [learn.mapmygenome.in]

The Fungal Spindle Pole Body: A Pivotal Hub for Microtubule Organization and a Potential Antifungal Target

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Spindle Pole Body (SPB) is the functional equivalent of the centrosome in fungi, serving as the primary microtubule-organizing center (MTOC). This intricate, multilayered organelle, embedded within the nuclear envelope, plays an indispensable role in the orchestration of microtubule nucleation and dynamics. Its function is critical for the accurate formation of the mitotic spindle, ensuring proper chromosome segregation, and for organizing cytoplasmic microtubules that are vital for cell polarity, nuclear positioning, and cell fusion (karyogamy). The precise, cell-cycle-regulated duplication and function of the SPB are paramount for fungal viability, making it an area of intense research and a potential, yet challenging, target for novel antifungal therapeutics. This guide provides a comprehensive overview of the SPB's core functions, the molecular machinery governing its activity, detailed experimental protocols for its study, and an exploration of its potential in drug development.

The Architecture of the Fungal Spindle Pole Body

The SPB is a highly organized, proteinaceous structure that exhibits diversity in its morphology across different fungal species. The most extensively studied SPBs are those of the budding yeast, Saccharomyces cerevisiae, and the fission yeast, Schizosaccharomyces pombe.

In S. cerevisiae, the SPB is a cylindrical organelle composed of distinct layers: the outer plaque, which faces the cytoplasm; the inner plaque, which resides in the nucleoplasm; and a central plaque, which is embedded in the nuclear envelope.[1][2] These plaques are connected by two intermediate layers. Adjacent to the central plaque is the half-bridge, a structure critical for the initiation of SPB duplication.[1] The S. pombe SPB is structurally less defined and is inserted into the nuclear envelope only during mitosis.[3]

The core of the SPB is assembled from a conserved set of proteins, many of which contain coiled-coil domains that facilitate their assembly into a stable scaffold.[1] Key structural components in S. cerevisiae include Spc42, which forms a crystalline layer in the central plaque, and Spc110 and Spc72, which act as linkers to the microtubule-nucleating complexes on the inner and outer plaques, respectively.[1][3]

Table 1: Key SPB Core Components in Saccharomyces cerevisiae

| Protein | Localization | Function |

| Spc42 | Central Plaque / IL2 | Forms a crystalline core essential for SPB assembly and duplication.[1] |

| Spc110 | Inner Plaque | Acts as a spacer and docking site for the γ-tubulin complex on the nuclear side.[1] |

| Spc98 | Inner & Outer Plaques | Component of the γ-tubulin small complex (γ-TuSC). |

| Spc97 | Inner & Outer Plaques | Component of the γ-tubulin small complex (γ-TuSC). |

| Tub4 | Inner & Outer Plaques | γ-tubulin, the core component of the microtubule-nucleating complex.[4] |

| Spc72 | Outer Plaque | Docks the γ-tubulin complex to the cytoplasmic face of the SPB.[3] |

| Cnm67 | Outer Plaque | A spacer protein in the outer plaque.[5] |

| Nud1 | Outer Plaque | Involved in the docking of the Mitotic Exit Network (MEN) components. |

| Spc29 | Central Plaque | A coiled-coil protein that connects Spc42 and Spc110.[1] |

| Cmd1 | Central Plaque | Calmodulin, which regulates the interaction of Spc110 and Spc29.[1] |

| Mps2 | SPB periphery | Integral membrane protein required for SPB duplication and insertion.[2] |

| Ndc1 | SPB periphery | Integral membrane protein involved in the insertion of the new SPB into the nuclear envelope.[2] |

Microtubule Nucleation and Organization

The primary function of the SPB is to nucleate microtubules. This process is mediated by the γ-tubulin complex (γ-TuC), which is recruited to both the inner and outer plaques of the SPB.[3] The γ-TuC acts as a template for the assembly of α- and β-tubulin dimers into a microtubule protofilament.[6]

In fungi, microtubule nucleation is facilitated by the γ-tubulin small complex (γ-TuSC), which consists of two molecules of γ-tubulin (Tub4 in S. cerevisiae) and one molecule each of Spc97 and Spc98.[7] These γ-TuSCs are recruited to the SPB by the linker proteins Spc110 (nuclear side) and Spc72 (cytoplasmic side).[3] These linkers possess a conserved Centrosomin Motif 1 (CM1) that serves as a docking site for the γ-TuC.[3]

The SPB organizes two distinct populations of microtubules:

-

Nuclear Microtubules: These emanate from the inner plaque and form the mitotic spindle, which is responsible for chromosome segregation during cell division.

-

Cytoplasmic (Astral) Microtubules: These originate from the outer plaque and are crucial for the proper positioning of the nucleus and the orientation of the mitotic spindle within the cell.

The SPB Duplication Cycle and Its Regulation

The SPB must be duplicated precisely once per cell cycle to ensure the formation of a bipolar mitotic spindle. This process is tightly regulated and coordinated with other cell cycle events. The duplication of the SPB in S. cerevisiae can be divided into several distinct stages:

-

Satellite Formation: In early G1 phase, a structure known as the "satellite" forms on the cytoplasmic side of the half-bridge.[1]

-

Duplication Plaque Assembly: The satellite matures into a "duplication plaque," a layered structure that resembles the cytoplasmic half of a mature SPB.[1]

-

Nuclear Envelope Insertion: The duplication plaque is then inserted into the nuclear envelope.[1]

-

Nuclear Component Assembly: Nuclear components are assembled onto the newly inserted plaque, completing the formation of a new SPB.

-

Bridge Separation: The two SPBs, now positioned side-by-side and connected by a bridge, separate as the cell enters mitosis.

This intricate process is orchestrated by a cascade of signaling pathways, primarily driven by Cyclin-Dependent Kinases (CDKs).

References

- 1. journals.biologists.com [journals.biologists.com]

- 2. Localization of Core Spindle Pole Body (SPB) Components during SPB Duplication in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Dynamics of interphase microtubules in Schizosaccharomyces pombe - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Antimitotic antifungal compound benomyl inhibits brain microtubule polymerization and dynamics and cancer cell proliferation at mitosis, by binding to a novel site in tubulin - Publications of the IAS Fellows [repository.ias.ac.in]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Anatomy of the fungal microtubule organizing center, the spindle pole body - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and History of Spindle Pole Body Research

For Researchers, Scientists, and Drug Development Professionals

Core Summary

The Spindle Pole Body (SPB) is the functional equivalent of the centrosome in fungi, serving as the primary microtubule-organizing center (MTOC). This guide provides a comprehensive overview of the discovery and history of SPB research, detailing its structure, duplication, and the signaling pathways that govern its function. The content is tailored for researchers, scientists, and drug development professionals, offering in-depth technical information, including quantitative data, detailed experimental protocols, and visualizations of key cellular processes. The study of the SPB in model organisms like Saccharomyces cerevisiae has been instrumental in understanding the fundamental mechanisms of eukaryotic cell division, offering potential insights for therapeutic interventions in diseases characterized by aberrant cell proliferation.

A Journey of Discovery: The History of Spindle Pole Body Research

The exploration of the spindle pole body is intrinsically linked to the broader history of cell biology and the quest to understand the mechanics of cell division. Early light microscopy observations of mitosis in the late 19th century revealed the existence of a spindle apparatus responsible for chromosome segregation, but the organizing centers at the poles of the spindle remained enigmatic.

The advent of electron microscopy in the mid-20th century provided the resolution necessary to visualize the intricate ultrastructure of the cell. In the 1950s and 60s, studies of fungal cells, particularly the budding yeast Saccharomyces cerevisiae, revealed a distinct, electron-dense structure embedded in the nuclear envelope that served as the focal point for spindle microtubules. This structure was termed the spindle pole body.

Key milestones in SPB research include:

-

1957: Robinow and Marak first described the "centriolar plaque" in yeast, a precursor to the term spindle pole body.

-

1970s: The work of researchers like Breck Byers and Loretta Goetsch using electron microscopy elucidated the multilayered structure of the SPB and its duplication cycle. They observed the "side-by-side" duplication of the SPB, a process that is now known to be fundamental to bipolar spindle formation.

-

1980s and 1990s: The power of yeast genetics was brought to bear on SPB research. Leland Hartwell's isolation of cell division cycle (cdc) mutants, including those with defects in SPB duplication, was a pivotal moment. The identification of genes such as CDC31 and KAR1, which encode components of the SPB half-bridge, began to unravel the molecular machinery of SPB duplication.

-

1991: The discovery of the Mps1 kinase as a key regulator of SPB duplication provided a crucial link between cell cycle signaling and the physical process of SPB assembly.

-

Late 1990s and 2000s: The use of green fluorescent protein (GFP) tagging allowed for the visualization of SPB components in living cells, revealing the dynamic nature of the SPB throughout the cell cycle. Techniques like Fluorescence Resonance Energy Transfer (FRET) were employed to map the spatial relationships between SPB proteins.

-

2000s to Present: Advances in proteomics and mass spectrometry have led to the identification of the complete protein composition of the SPB. Concurrently, high-resolution electron tomography has provided unprecedented three-dimensional views of the SPB's architecture.

The study of the SPB continues to be a vibrant field of research, providing fundamental insights into the regulation of cell division and the evolution of microtubule-organizing centers.

Quantitative Analysis of the Spindle Pole Body

Decades of research have yielded a wealth of quantitative data on the composition and dimensions of the Saccharomyces cerevisiae SPB. This information is crucial for understanding the stoichiometry and assembly of this complex organelle.

| Parameter | Value | Reference(s) |

| Dimensions | ||

| Diameter (G1 phase) | ~80 nm | [1][2] |

| Diameter (Mitosis) | ~110 nm | [1][2] |

| Height | ~150 nm | [1] |

| Mass | ||

| Core SPB | 0.3–0.5 GDa | [1] |

| Diploid SPB (with MTs) | 1–1.5 GDa | [1] |

| Key Protein Copy Numbers | ||

| Spc42p | ~400 molecules/SPB | |

| Spc110p | ~100-200 molecules/SPB | [3] |

| Spc29p | ~100 molecules/SPB | |

| Cmd1p (Calmodulin) | ~100 molecules/SPB | |

| Phosphorylation Events | ||

| Total identified sites | Over 300 | [4] |

| Cell Cycle Stage | Specific sites for G1/S and Mitosis | [4] |

Key Experimental Protocols in SPB Research

The following sections provide detailed methodologies for seminal experiments that have been instrumental in advancing our understanding of the SPB.

Isolation and Purification of Spindle Pole Bodies from Saccharomyces cerevisiae

This protocol is adapted from established methods for the biochemical characterization of the SPB.

Objective: To isolate a highly enriched fraction of SPBs from yeast cells for subsequent analysis, such as mass spectrometry or electron microscopy.

Methodology:

-

Yeast Cell Culture and Spheroplasting:

-

Grow a large-scale culture of S. cerevisiae to mid-log phase in YPD medium.

-

Harvest cells by centrifugation and wash with sterile water.

-

Resuspend the cell pellet in a spheroplasting buffer containing a reducing agent (e.g., DTT) and a cell wall-degrading enzyme (e.g., zymolyase).

-

Incubate at 30°C with gentle shaking until the majority of cells are converted to spheroplasts, as monitored by osmotic lysis in water.

-

-

Cell Lysis and Nuclear Isolation:

-

Gently lyse the spheroplasts using a Dounce homogenizer in a lysis buffer containing protease inhibitors and a non-ionic detergent (e.g., Triton X-100) to solubilize non-nuclear membranes.

-

Layer the lysate over a sucrose cushion and centrifuge to pellet the nuclei.

-

-

Nuclear Lysis and SPB Enrichment:

-

Resuspend the nuclear pellet in a high-salt buffer to extract chromatin and other soluble nuclear proteins.

-

Treat with DNase I to digest the DNA and reduce viscosity.

-

Centrifuge the lysate at high speed to pellet the insoluble fraction containing nuclear envelopes and associated SPBs.

-

-

Sucrose Gradient Centrifugation:

-

Resuspend the pellet and layer it onto a discontinuous sucrose gradient.

-

Centrifuge at high speed for several hours to separate the components based on their density.

-

Carefully collect the fraction at the interface between the two sucrose layers, which is enriched in SPBs.

-

-

Verification of Enrichment:

-

Analyze fractions by SDS-PAGE and Western blotting using antibodies against known SPB components (e.g., Spc42p, Spc110p).

-

Examine the enriched fraction by electron microscopy to confirm the presence of intact SPBs.

-

High-Voltage Electron Tomography of the Spindle Pole Body

This protocol outlines the key steps for obtaining high-resolution 3D reconstructions of the SPB in situ.[3][5]

Objective: To visualize the three-dimensional architecture of the SPB and its associated microtubules within the cellular context.

Methodology:

-

Sample Preparation (High-Pressure Freezing and Freeze-Substitution):

-

Harvest yeast cells from a liquid culture.

-

Rapidly freeze the cells under high pressure to prevent the formation of ice crystals, which can damage cellular structures.

-

Transfer the frozen cells to a freeze-substitution medium containing a fixative (e.g., osmium tetroxide) and a dehydrating agent (e.g., acetone) at low temperature.

-

Slowly warm the samples to room temperature to allow for fixation and dehydration.

-

-

Embedding and Sectioning:

-

Infiltrate the cells with a resin (e.g., Epon) and polymerize it.

-

Cut semi-thick sections (200-400 nm) of the resin-embedded cells using an ultramicrotome.

-

-

Tilt-Series Acquisition:

-

Place the sections on an electron microscopy grid and view them in a high-voltage transmission electron microscope (TEM).

-

Acquire a series of images of the region of interest at different tilt angles, typically from -60° to +60° in 1° increments.

-

-

Image Alignment and 3D Reconstruction:

-

Use specialized software to align the images in the tilt series.

-

computationally reconstruct a three-dimensional tomogram from the aligned images using a back-projection algorithm.

-

-

Modeling and Analysis:

-

Segment and model the different components of the SPB and associated structures within the tomogram to create a 3D representation.

-

Analyze the spatial relationships and dimensions of the different SPB layers and microtubule attachment sites.

-

Fluorescence Resonance Energy Transfer (FRET) Microscopy to Map Protein Proximity in the SPB

This protocol describes the use of FRET to determine the relative proximity of SPB proteins in living yeast cells.

Objective: To map the topology of protein-protein interactions within the SPB.

Methodology:

-

Yeast Strain Construction:

-

Generate yeast strains expressing pairs of SPB proteins tagged with a FRET donor (e.g., CFP) and a FRET acceptor (e.g., YFP) fluorophore. The tags should be integrated at the endogenous gene loci to maintain normal expression levels.

-

-

Live-Cell Imaging:

-

Grow the yeast strains to mid-log phase.

-

Mount the cells on a microscope slide for live-cell imaging.

-

Use a fluorescence microscope equipped with the appropriate filters and a sensitive camera.

-

-

FRET Measurement (Acceptor Photobleaching Method):

-

Acquire a pre-bleach image of both the donor (CFP) and acceptor (YFP) fluorescence.

-

Selectively photobleach the acceptor fluorophore (YFP) in a region of interest containing the SPB using a high-intensity laser.

-

Acquire a post-bleach image of the donor (CFP) fluorescence.

-

An increase in the donor fluorescence after acceptor photobleaching indicates that FRET was occurring.

-

-

Data Analysis:

-

Quantify the fluorescence intensity of the donor before and after photobleaching.

-

Calculate the FRET efficiency as the percentage increase in donor fluorescence.

-

Compare the FRET efficiencies for different pairs of SPB proteins to generate a proximity map.

-

Signaling Pathways Governing Spindle Pole Body Duplication

The duplication of the SPB is a tightly regulated process that is intricately linked to the cell cycle. A network of kinases and phosphatases ensures that the SPB is duplicated once and only once per cell cycle.

The Core Duplication Pathway

The duplication of the SPB begins in late G1 phase and proceeds through a series of ordered steps, culminating in the formation of a new, functional SPB alongside the old one.

Workflow of SPB Duplication

Caption: A simplified workflow of the major structural events during SPB duplication in S. cerevisiae.

Key Regulatory Kinases in SPB Duplication

The cell cycle-dependent phosphorylation of SPB components is a primary mechanism for regulating SPB duplication. Several key kinases play pivotal roles in this process.

Signaling Pathway of SPB Duplication Regulation

Caption: A diagram illustrating the key kinases and phosphatases that regulate SPB duplication and separation.

Cdc28 (Cdk1): The Master Regulator

Cdc28, the primary cyclin-dependent kinase in budding yeast, is the master regulator of the cell cycle and plays a central role in coordinating SPB duplication with cell cycle progression.[4]

-

In G1 phase: The association of Cdc28 with G1 cyclins (Clns) promotes the initiation of SPB duplication. Cdc28-Cln complexes are thought to phosphorylate several SPB components, including Spc42p, to promote their assembly into the new SPB.[4]

-

In mitosis: The association of Cdc28 with mitotic cyclins (Clbs) is required for the separation of the duplicated SPBs and the formation of a bipolar spindle. Cdc28-Clb activity is also thought to prevent re-duplication of the SPB within the same cell cycle.

Mps1 Kinase: A Key Player in SPB Assembly

Mps1 (Monopolar spindle 1) is a dual-specificity kinase that is essential for SPB duplication.[6][7][8]

-

Mps1 is required for the assembly of the duplication plaque, a precursor to the new SPB.

-

Mps1 phosphorylates several SPB components, including Spc42p and Spc29p, and this phosphorylation is critical for their incorporation into the new SPB.

-

The activity of Mps1 itself is regulated by the cell cycle, with its levels and activity peaking during SPB duplication.

Other Kinases and Phosphatases

Other kinases, such as Polo-like kinase (Cdc5 in yeast), and phosphatases, like Cdc14, also play important roles in regulating SPB function and dynamics throughout the cell cycle. Cdc14, for instance, is crucial for the disassembly of the mitotic spindle and the licensing of the SPB for the next round of duplication.

The SPB as a Model for Centrosome Biology and Drug Development

The SPB in budding yeast has served as an invaluable model system for understanding the more complex centrosome of animal cells. Many of the core components and regulatory principles of the SPB are conserved in higher eukaryotes.

For drug development professionals, the enzymes that regulate the SPB cycle, particularly the kinases like Cdc28 and Mps1, represent potential therapeutic targets. Inhibitors of these kinases could selectively kill cancer cells, which are often more dependent on a properly functioning cell cycle than normal cells. The detailed understanding of the SPB's structure and regulation provides a powerful platform for the rational design and screening of such inhibitors.

Conclusion

The journey of spindle pole body research, from its initial description as an electron-dense plaque to the detailed molecular understanding we have today, is a testament to the power of model organism genetics and advanced microscopy techniques. The SPB continues to be a focal point for research into the fundamental mechanisms of cell division. The in-depth knowledge of its composition, assembly, and regulation not only enriches our understanding of basic cell biology but also opens new avenues for the development of novel therapeutics to combat diseases of uncontrolled cell proliferation.

References

- 1. Mps1p regulates meiotic spindle pole body duplication in addition to having novel roles during sporulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Yeast - Wikipedia [en.wikipedia.org]

- 3. High-voltage electron tomography of spindle pole bodies and early mitotic spindles in the yeast Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cdc28/Cdk1 regulates spindle pole body duplication through phosphorylation of Spc42 and Mps1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. molbiolcell.org [molbiolcell.org]

- 6. The Saccharomyces cerevisiae spindle pole body duplication gene MPS1 is part of a mitotic checkpoint - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Human Mps1 kinase is required for the spindle assembly checkpoint but not for centrosome duplication - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Human Mps1 protein kinase is required for centrosome duplication and normal mitotic progression - PMC [pmc.ncbi.nlm.nih.gov]

Genetic Regulation of Spindle Pole Body Duplication: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The spindle pole body (SPB) is the functional equivalent of the centrosome in fungi, serving as the primary microtubule-organizing center. Its precise duplication once and only once per cell cycle is paramount for the formation of a bipolar spindle, ensuring accurate chromosome segregation during mitosis. Errors in this process can lead to aneuploidy, a hallmark of many cancers, making the molecular machinery governing SPB duplication a critical area of study for both fundamental cell biology and therapeutic development. This guide provides a comprehensive overview of the genetic and molecular mechanisms that regulate SPB duplication in the model organism Saccharomyces cerevisiae, with a focus on quantitative data, experimental methodologies, and the intricate signaling networks involved.

Core Regulatory Proteins and their Quantitative Profile

The duplication of the SPB is a highly orchestrated process involving a core set of structural and regulatory proteins. The absolute quantification of these components is crucial for understanding the stoichiometry and assembly dynamics of the SPB.

**Table 1: Quantitative Analysis of Core Spindle Pole Body Proteins in *S. cerevisiae***

| Protein | Function | Localization | Copy Number per SPB (Mitotic Arrest) |

|---|---|---|---|

| Spc42 | Central plaque component, core of the satellite | Central Plaque, Satellite | ~1000 |

| Spc110 | Inner plaque component, links central plaque to γ-TuRC | Inner Plaque | ~1000 |

| Cnm67 | Intermediate layer component, links central plaque to outer plaque | Intermediate Layer | ~500 |

| Spc98 | Component of the γ-tubulin small complex (γ-TuSC) | Inner and Outer Plaques | ~200 |

| Spc97 | Component of the γ-tubulin small complex (γ-TuSC) | Inner and Outer Plaques | ~200 |

| Tub4 (γ-tubulin) | Nucleates microtubule polymerization | Inner and Outer Plaques | ~200 |

| Spc72 | Outer plaque component, docks γ-TuSC to the outer plaque | Outer Plaque | ~100 |

| Spc29 | Central plaque component | Central Plaque | ~500 |

| Cmd1 (Calmodulin) | Calcium-binding protein, interacts with Spc110 | Central Plaque | ~500 |

| Sfi1 | Half-bridge and bridge component | Half-bridge/Bridge | Variable |

| Cdc31 (Centrin) | Calcium-binding protein, interacts with Sfi1 | Half-bridge/Bridge | Variable |

| Mps1 | Kinase, regulates multiple steps of duplication | SPB, Kinetochores | Variable |

| Mps2 | Integral membrane protein (SPIN component) | Nuclear Envelope at SPB | ~100 |

| Bbp1 | SPB component, interacts with Mps2 and Spc29 | Central Plaque Periphery | ~100 |

| Ndc1 | Integral membrane protein (SPIN component), also at NPCs | Nuclear Envelope at SPB | ~100 |

| Nbp1 | SPB component, interacts with Ndc1 and Mps2 | SPB | ~100 |

Note: Copy numbers are approximate and can vary depending on the cell cycle stage and the specific quantitative method used.

The Spindle Pole Body Duplication Cycle: A Step-by-Step Process

The duplication of the SPB is a sequential process that is tightly coupled to the cell cycle. The major events are satellite formation, bridge elongation, duplication plaque assembly, and insertion into the nuclear envelope.

Signaling Pathways Governing SPB Duplication

The precise timing and execution of SPB duplication are controlled by a complex interplay of phosphorylation and dephosphorylation events orchestrated by key cell cycle kinases and phosphatases.

Caption: Core signaling pathway regulating SPB duplication.

A central regulatory axis involves the opposing actions of the cyclin-dependent kinase Cdk1 (Cdc28 in yeast) and the phosphatase Cdc14 on the bridge component Sfi1.[1] During G1, the Mps1 kinase phosphorylates the centrin Cdc31, a crucial step for the initiation of satellite formation.[2] Concurrently, G1 cyclins (Clns) associated with Cdk1 promote the assembly of the core SPB component Spc42 into the satellite.[3] As cells progress through S, G2, and M phases, mitotic cyclins (Clbs) bind to Cdk1, which then phosphorylates the C-terminus of Sfi1. This phosphorylation prevents the antiparallel dimerization of Sfi1 molecules, thereby inhibiting premature bridge elongation and preventing re-duplication.[1] Upon anaphase onset, the phosphatase Cdc14 is released from the nucleolus and dephosphorylates Sfi1.[1] This dephosphorylation relieves the inhibitory signal, allowing for the elongation of the half-bridge into a full bridge, a process that licenses the SPB for a new round of duplication in the subsequent G1 phase.

The SPB Insertion Network (SPIN) and the Role of the Nuclear Pore Complex

The insertion of the newly formed SPB into the nuclear envelope is a critical step that is mediated by a group of proteins known as the SPB insertion network (SPIN). This network includes the integral membrane proteins Mps2 and Ndc1, and the SPB components Bbp1 and Nbp1.

References

Methodological & Application

Application Notes and Protocols for Visualizing Spindle Pole Bodies in Yeast

These application notes provide an overview and detailed protocols for the visualization of Spindle Pole Bodies (SPBs), the yeast equivalent of the mammalian centrosome, a critical organelle in cell division. The techniques described are essential for researchers in cell biology, oncology, and drug development investigating the mechanisms of mitosis and identifying potential therapeutic targets.

Introduction to Spindle Pole Body Visualization